
NMS-P953
Descripción general
Descripción
NMS-P953 is a JAK2 inhibitor, displaying significant tumor growth inhibition in SET-2 xenograft tumor model. This compound has a mechanism of action confirmed in vivo by typical modulation of known biomarkers, and with a favorable pharmacokinetic and safety profile.
Aplicaciones Científicas De Investigación
Nanomaterials in Plant Protection and Fertilization
Nanomaterials (NMs) have shown exponential growth in scientific publications and patents since the millennium shift, particularly in plant protection or fertilizer products. Carbon-based NMs, titanium dioxide, silver, silica, and alumina are the most studied. These materials serve as additives for controlled release and active constituents in products, potentially increasing efficiencies while balancing environmental impacts (Gogos, Knauer, & Bucheli, 2012)(source).
Nanotechnology in Plant Science
Nanotechnology's progress in plant science, especially in plant-nanoparticle interactions, is crucial for developing smart applications in crop improvement. Polymeric soft NMs offer safer opportunities for biomolecule delivery and plant genetic engineering, potentially enhancing plant defense and stimulating growth and development (Sanzari, Leone, & Ambrosone, 2019)(source).
Encapsulation Complexes in Chemistry
Hexameric resorcin[4]arenes and pyrogallol[4]arenes play a significant role in chemistry. Their behavior in small spaces has potential practical applications in fields like catalysis or transport (Avram, Cohen, & Rebek, 2011)(source).
Nanomaterials in the Aquatic Environment
The European Union–United States Communities of Research focus on the state of the art of nanomaterials in aquatic environments, emphasizing ecotoxicological test systems and challenges in NM hazard assessment. This research is essential for understanding the ecological effects of NMs and supporting sustainable nanotechnology development (Selck et al., 2016)(source).
Nanomaterials in the Environment
Increased applications of nanotechnology in various fields have led to more research on the risk assessment/toxicity and fate of engineered nanomaterials (ENMs), especially in terrestrial ecosystems. This research includes carbon nanotubes, metallic, metal oxides, and hydroxides nanoparticles, among others (Peralta-Videa et al., 2011)(source).
Nanocarrier in Electrochemical Immunoassay
Graphene oxide as a nanocarrier in a multienzyme labeling amplification strategy enhances the sensitivity of electrochemical immunoassays. This application is significant for detecting biomarkers like phosphorylated proteins in clinical diagnoses (Du et al., 2011)(source).
Nanosafety Research and Testing Strategy
ITS-NANO prioritizes nanosafety research to develop intelligent testing strategies (ITS) for risk evaluation of NMs. The focus is on physicochemical characterization, exposure identification, hazard identification, and modeling approaches, aiming to reduce the need for case-by-case testing of NMs (Stone et al., 2014)(source).
Nanomaterials Classification and Properties
NMs are significant in technological applications due to their unique properties. This review presents a summary of NM types, synthesis methods, functionalization, characterization techniques, and their environmental toxicities, highlighting their role in various applications (Saleh, 2020)(source).
Sub-10 nm Fabrication for Nanotechnology
Sub-10 nm fabrication is crucial for advancing nanoscience and nanotechnology, with applications in nano-optics, biosensing, and quantum devices. This review summarizes fabrication methods and their related applications, addressing challenges and opportunities in the field (Chen et al., 2021)(source).
Pyrrole-3-carboxamides as JAK2 Inhibitors
NMS-P953, a potent and orally bioavailable JAK2 inhibitor, was discovered and optimized for significant tumor growth inhibition in the SET-2 xenograft tumor model. This compound is confirmed to modulate known biomarkers in vivo, with a favorable pharmacokinetic and safety profile (Brasca et al., 2014)(source).
Nanomaterials in Wastewater Treatment
Engineered NMs in sewage treatment have negligible effects on the biodegradation of organic material. The study indicates that most NMs accumulate in biosolids, suggesting efficient particle separation processes could improve NM removal from effluent (Wang, Westerhoff, & Hristovski, 2012)(source).
Propiedades
Número CAS |
1403679-33-3 |
|---|---|
Fórmula molecular |
C16H11ClF3N5O |
Peso molecular |
381.74 |
Nombre IUPAC |
5-(2-Amino-4-pyrimidinyl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF3N5O/c17-10-2-1-7(16(18,19)20)5-8(10)13-9(14(21)26)6-12(24-13)11-3-4-23-15(22)25-11/h1-6,24H,(H2,21,26)(H2,22,23,25) |
Clave InChI |
CZUQYAXYBOEHCY-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C2=CC(C(F)(F)F)=CC=C2Cl)NC(C3=NC(N)=NC=C3)=C1)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NMS-P953; NMSP953; NMS P953 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

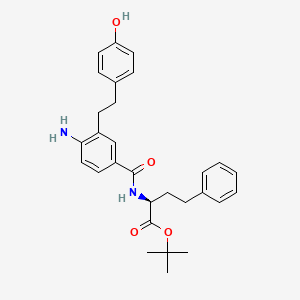
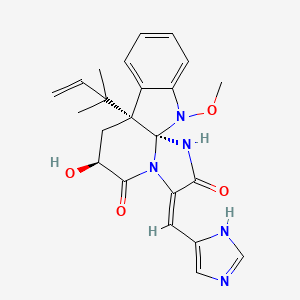
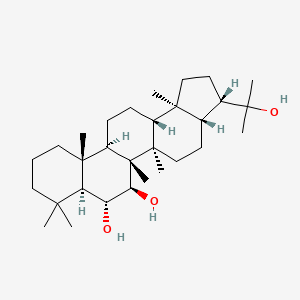
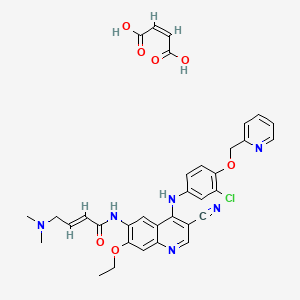
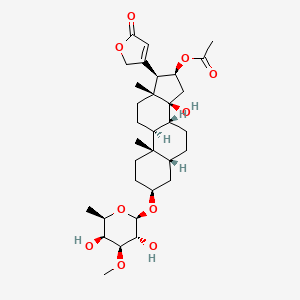
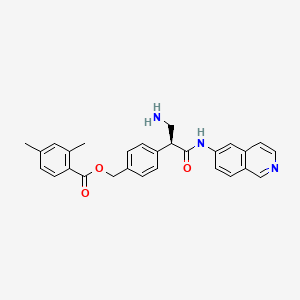
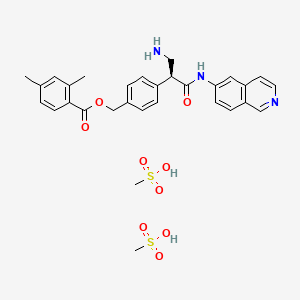
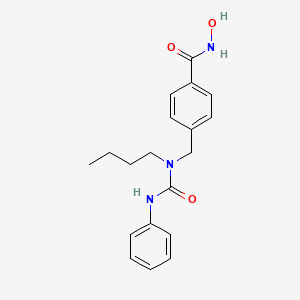
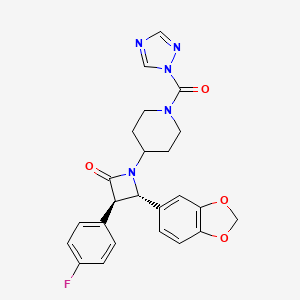
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
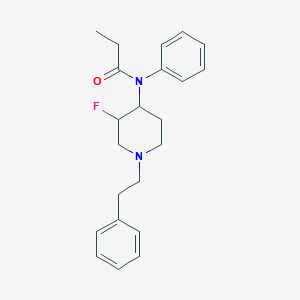
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)
